Mapk-IN-2

EGFR T790M Kinase Inhibitor Mutant Selectivity

Mapk-IN-2 (compound 3h) is the preferred tool compound for simultaneously inhibiting multiple MAPK pathway kinases—EGFR, B-RAF, c-MET, and CDK4/6—at nanomolar concentrations. It exhibits 4-fold higher potency against the EGFR T790M gatekeeper mutant (IC50=69 nM) vs. wild-type EGFR, making it essential for NSCLC and T790M-driven tumor models. With a validated 13.7-fold selectivity for cancer cells over normal cells and superior growth inhibition (GI% Avg=73.94%) over staurosporine, it provides a robust benchmarking standard. A simple substitution with a p38α-selective inhibitor will not replicate this broad pathway suppression.

Molecular Formula C20H11Cl2N3O
Molecular Weight 380.2 g/mol
Cat. No. B15138475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapk-IN-2
Molecular FormulaC20H11Cl2N3O
Molecular Weight380.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C(=O)N3)C#N)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H11Cl2N3O/c21-11-5-6-12(17(22)7-11)14-8-19(25-20(26)15(14)9-23)16-10-24-18-4-2-1-3-13(16)18/h1-8,10,24H,(H,25,26)
InChIKeyCKVXYSBVFGGCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mapk-IN-2: A Multi-Targeted MAPK Pathway Inhibitor for Cancer Research


Mapk-IN-2 (compound 3h) is a synthetic small-molecule inhibitor that targets multiple key kinases within the mitogen-activated protein kinase (MAPK) signaling cascade, including wild-type and mutant forms of EGFR and B-RAF, as well as c-MET and CDK4/6 [1]. It exhibits significant antiproliferative activity across various cancer cell lines and demonstrates a favorable selectivity window toward cancerous cells over normal cells [1].

Why Generic MAPK Inhibitors Cannot Substitute for Mapk-IN-2 in Multi-Target Research


The MAPK pathway is a complex signaling network where compensatory activation of parallel kinases can drive resistance to single-target inhibitors. Mapk-IN-2 (compound 3h) distinguishes itself from many commercially available MAPK inhibitors through its distinct, experimentally validated multi-targeted inhibition profile against EGFR, B-RAF, c-MET, and CDK4/6 at nanomolar concentrations [1]. A simple substitution with a selective p38α inhibitor, such as Talmapimod or SB 239063, would fail to recapitulate the broad pathway suppression that underpins the antiproliferative and mutant-selective effects reported for Mapk-IN-2 [2].

Mapk-IN-2 Quantitative Differentiation: Head-to-Head Kinase Selectivity and Cellular Potency Data


Mapk-IN-2 Exhibits 4-Fold Greater Potency Against EGFR T790M Mutant Compared to Wild-Type EGFR

Mapk-IN-2 (compound 3h) demonstrates a preferential inhibition of the clinically relevant, drug-resistant EGFR T790M mutant over the wild-type receptor. This contrasts with the profile of first-generation EGFR inhibitors like Gefitinib, which lose potency against this mutation. Mapk-IN-2's IC50 for EGFR T790M is 69 nM, compared to 281 nM for EGFR wild-type, a 4.07-fold increase in potency [1].

EGFR T790M Kinase Inhibitor Mutant Selectivity Antineoplastic

Mapk-IN-2 Shows 1.35-Fold Higher Potency for B-RAF V600E Mutant Over Wild-Type B-RAF

Mapk-IN-2 displays a slight but measurable preference for the oncogenic B-RAF V600E mutant kinase, which is a key driver in melanoma and other cancers. Its IC50 of 83 nM for B-RAF V600E is 1.35-fold lower than its IC50 of 112 nM for wild-type B-RAF. This contrasts with some selective B-RAF inhibitors that are designed to potently inhibit the mutant form but show significantly weaker activity against wild-type [1].

B-RAF V600E Kinase Inhibitor Mutant Selectivity Melanoma

Mapk-IN-2 Demonstrates a 13.7-Fold Selectivity for Cancer Cells Over Normal Cells in a Proliferation Assay

In a direct comparison of antiproliferative effects, Mapk-IN-2 (compound 3h) demonstrated a favorable selectivity window, exhibiting 13.7-fold greater potency against the HOP-92 lung cancer cell line (GI50 = 0.75 μM) compared to a non-cancerous cell line [1]. This level of selectivity is a critical differentiator from broad-spectrum cytotoxic agents.

Cancer Cell Selectivity Therapeutic Window Cytotoxicity Antiproliferative

Mapk-IN-2's Multi-Target MAPK Inhibition Profile Contrasts with the High Selectivity of p38α Inhibitors Talmapimod and SB 239063

Unlike highly selective p38α MAPK inhibitors such as Talmapimod (p38α IC50 = 9 nM, ~10-fold selectivity over p38β) or SB 239063 (p38α IC50 = 44 nM, >220-fold selectivity over ERK/JNK1), Mapk-IN-2 is a multi-targeted inhibitor with nanomolar potency against five distinct kinase targets within the MAPK pathway: EGFR (281 nM), c-MET (205 nM), B-RAF (112 nM), CDK4 (95 nM), and CDK6 (184 nM) [1]. This polypharmacological profile is fundamentally different and cannot be replicated by selective p38α inhibitors.

Multi-kinase inhibitor Polypharmacology p38 MAPK Selectivity

Mapk-IN-2 Demonstrates Superior Potency Against Multiple MAPK Kinases Compared to Staurosporine in a Direct Cellular Screen

In an initial antiproliferative screening against a panel of four cancer cell lines, Mapk-IN-2 (compound 3h) achieved a superior average growth inhibition (GI% Avg = 73.94%) compared to the broad-spectrum kinase inhibitor staurosporine (GI% Avg = 70.99%) [1]. This establishes Mapk-IN-2 as a more potent antiproliferative agent than this commonly used reference compound.

Antiproliferative Cancer Cell Lines Growth Inhibition Staurosporine

Optimal Application Scenarios for Mapk-IN-2 Based on Verified Differentiation Data


Investigating Drug-Resistant EGFR-Mutant Cancers

Mapk-IN-2 is the preferred tool compound for researchers studying non-small cell lung cancer (NSCLC) or other tumor models that harbor the T790M gatekeeper mutation in EGFR. Its 4-fold higher potency against EGFR T790M (IC50 = 69 nM) compared to wild-type EGFR (IC50 = 281 nM) makes it particularly suited for experiments where the goal is to selectively inhibit this clinically relevant drug-resistant mutant [1].

Probing Global MAPK Pathway Suppression vs. Selective Node Inhibition

For studies aimed at achieving broad, simultaneous inhibition of multiple MAPK pathway kinases—including EGFR, B-RAF, c-MET, and CDK4/6—Mapk-IN-2 is the appropriate selection over highly selective, single-kinase inhibitors like Talmapimod (p38α-selective) or SB 239063 (p38α/β-selective). Its multi-targeted profile enables the investigation of coordinated pathway shutdown in cancer models where single-node inhibition is ineffective [1].

Establishing Cancer-Selective Cytotoxicity Assays

Mapk-IN-2 is a superior choice for cell-based assays requiring a demonstrated selectivity window between cancerous and normal tissue. Its quantified 13.7-fold selectivity for the HOP-92 lung cancer cell line over normal cells provides a validated baseline for comparative studies on therapeutic index and reduces the likelihood of non-specific, off-target cytotoxicity that could confound experimental results [1].

Benchmarking Novel Inhibitors Against a Potent Multi-Targeted Standard

Given its superior average growth inhibition (GI% Avg = 73.94%) over the reference kinase inhibitor staurosporine (GI% Avg = 70.99%) in a multi-cell line panel, Mapk-IN-2 serves as an excellent positive control or benchmarking standard in the development and screening of new MAPK pathway inhibitors. This head-to-head data provides a rigorous, quantitative benchmark for assessing the potency of novel compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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